7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
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Overview
Description
7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dioxolo group: This step may involve the use of protecting groups and subsequent deprotection.
Functionalization with ethoxybenzoyl and methoxyphenylmethyl groups: These steps often require selective reactions to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up procedures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.
Industry
In the industrial sector, these compounds can be used in the development of new materials, dyes, and other chemical products.
Mechanism of Action
The mechanism of action of 7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one would depend on its specific biological activity. Generally, quinoline derivatives interact with molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby exerting their effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar structure.
Uniqueness
The uniqueness of 7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO6/c1-3-32-19-9-7-18(8-10-19)26(29)22-15-28(14-17-5-4-6-20(11-17)31-2)23-13-25-24(33-16-34-25)12-21(23)27(22)30/h4-13,15H,3,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZDGFRWGLPHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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